Golotimod TFA, also known as SCV-07, is an investigational small molecule with potential therapeutic applications. It is primarily classified as an antibacterial peptide and is currently under investigation for its efficacy in treating various conditions, particularly those related to immune responses and bacterial infections. The compound's chemical formula is , and it has a molecular weight of approximately 333.34 g/mol .
The synthesis of Golotimod involves several chemical reactions that typically require advanced organic synthesis techniques. While specific details on the synthetic route are not extensively documented in the available literature, it is known that the synthesis may involve the formation of peptide bonds and modifications to enhance its antibacterial properties.
The synthesis likely includes:
The molecular structure of Golotimod TFA can be represented in various formats, including SMILES notation and 3D structural models. Its structure features multiple functional groups that contribute to its biological activity.
Key Structural Features:
Golotimod TFA undergoes various chemical reactions, particularly those involved in its interaction with biological systems. These include:
The reactions are influenced by environmental factors such as pH, temperature, and the presence of other biomolecules, which can affect the stability and efficacy of Golotimod .
Golotimod TFA functions primarily by modulating immune responses. It acts on specific receptors involved in the innate immune response, leading to:
Research indicates that Golotimod may activate pathways involving Toll-like receptors (TLRs) and other signaling molecules, which are crucial for recognizing pathogens and initiating an immune response .
Golotimod TFA is being investigated for several applications:
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8